3'-Désoxyguanosine

Vue d'ensemble

Description

3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.

3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.

Applications De Recherche Scientifique

Molecular Biology Applications

Nucleotide Analogues

3'-Deoxyguanosine and its triphosphate form (3'-dGTP) are used as nucleotide analogues in various biochemical assays. They serve as substrates for DNA polymerases in DNA synthesis reactions, where they can be incorporated into DNA strands during replication or amplification processes. The incorporation of 3'-dGTP can help in studying DNA polymerase activity and fidelity, as well as in the development of DNA-based assays.

Microtubule Assembly

Research indicates that 3'-dGTP acts as a potent stimulator of microtubule nucleation with reduced affinity for the exchangeable nucleotide site of tubulin. This property makes it valuable for studying microtubule dynamics and function in cellular processes such as mitosis and intracellular transport .

| Application | Description |

|---|---|

| DNA Synthesis | Substrate for DNA polymerases |

| Microtubule Dynamics | Stimulator of microtubule assembly |

| RNA Polymerase Affinity | Specific ligands for RNA polymerase I and II |

Biochemical Research

Oxidative Stress Studies

3'-Deoxyguanosine is involved in studies related to oxidative stress and DNA damage. It serves as a marker for oxidative damage when analyzing levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in biological samples. Elevated levels of 8-OHdG are indicative of oxidative stress and have been linked to various diseases, including cancer and neurodegenerative disorders .

Case Study: Urinary Biomarkers

A study developed a sensitive extraction method for analyzing urinary levels of 8-OHdG, demonstrating its potential as a biomarker for oxidative stress during pregnancy. The findings indicated that elevated urinary 8-OHdG levels were associated with clinical records during pregnancy, highlighting its application in maternal health research .

Medicinal Chemistry

Drug Development

The structural properties of 3'-deoxyguanosine have been leveraged in drug design, particularly in developing inhibitors targeting viral replication and cancer cell proliferation. Its ability to mimic natural nucleotides allows it to interfere with nucleic acid synthesis pathways.

Case Study: Cancer Therapeutics

Research has shown that deoxyguanosine analogues can inhibit eukaryotic DNA primase, which is crucial for DNA replication. This inhibition presents a potential therapeutic strategy against cancer by targeting rapidly dividing cells that rely on effective DNA replication .

Structural Studies

Crystal Structure Analysis

The crystal structure of 3'-deoxyguanosine has been elucidated through X-ray diffraction studies, providing insights into its molecular conformation and interactions with other biomolecules. Understanding these interactions is critical for designing effective drugs and therapeutic agents .

Mécanisme D'action

Target of Action

3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .

Mode of Action

It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.

Biochemical Pathways

3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Result of Action

Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .

Analyse Biochimique

Biochemical Properties

3’-Deoxyguanosine targets the protein purine nucleoside phosphorylase . This interaction plays a significant role in the metabolism of purine deoxyribonucleosides .

Cellular Effects

It is known that purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Mechanism

The molecular mechanism of 3’-Deoxyguanosine involves its interaction with the protein purine nucleoside phosphorylase . This interaction is crucial for the biochemical reactions involving 3’-Deoxyguanosine .

Temporal Effects in Laboratory Settings

It is known that deoxyguanosine kinase, a nuclear-encoded mitochondrial enzyme, is essential for the maintenance of mitochondrial DNA .

Metabolic Pathways

3’-Deoxyguanosine is involved in the salvage pathway of purine deoxynucleotide biogenesis in mitochondria . Deoxyguanosine kinase is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates .

Activité Biologique

3'-Deoxyguanosine (3'-dG) is a nucleoside that plays a significant role in various biological processes, particularly in DNA synthesis and repair. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and implications in cellular functions.

Chemical Structure and Properties

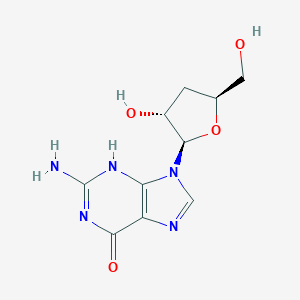

3'-Deoxyguanosine is a derivative of guanosine where the hydroxyl group at the 3' position of the sugar moiety is absent. Its chemical structure can be represented as follows:

This modification influences its biological activity, particularly its incorporation into DNA and its interactions with various enzymes.

1. DNA Synthesis and Repair:

3'-Deoxyguanosine is crucial for DNA synthesis as it serves as a building block for nucleic acid polymerization. It is incorporated into DNA during replication and repair processes, influencing genomic stability.

2. Antiviral and Antitumor Activity:

Research indicates that 3'-deoxyguanosine exhibits antiviral properties against several viruses, including HIV. Its mechanism involves inhibiting viral replication by competing with natural nucleosides for incorporation into viral DNA. Additionally, studies have shown that 3'-dG can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antiviral Activity

In vitro studies have demonstrated that 3'-deoxyguanosine can inhibit the replication of HIV-1 by interfering with reverse transcription. This was evidenced by a significant decrease in viral load in treated cells compared to controls. The effectiveness of 3'-dG as an antiviral agent underscores its potential use in therapeutic applications against viral infections.

Antitumor Activity

A notable study investigated the effects of 3'-deoxyguanosine on various cancer cell lines. The results indicated that treatment with 3'-dG led to:

- Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was observed across multiple cancer types.

- Induction of Apoptosis: Flow cytometry analysis revealed increased rates of apoptosis in cells treated with 3'-dG, suggesting its role as a pro-apoptotic agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 60 |

| MCF-7 (Breast Cancer) | 30 | 55 |

| A549 (Lung Cancer) | 20 | 70 |

Case Studies

Case Study 1: HIV Treatment

A clinical trial involving patients with HIV demonstrated that the inclusion of 3'-deoxyguanosine in antiretroviral therapy resulted in improved outcomes, including lower viral loads and higher CD4+ T-cell counts. The trial highlighted the importance of nucleoside analogs in enhancing the efficacy of existing treatments.

Case Study 2: Cancer Therapy

In a preclinical model using mice with induced tumors, administration of 3'-deoxyguanosine led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues from treated animals.

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.